molecular formula C8H14N2O4S B12410575 N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine

N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine

Cat. No.: B12410575
M. Wt: 238.30 g/mol
InChI Key: GGBCHNJZQQEQRX-ILLLFLQQSA-N
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Description

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 is a deuterium-labeled derivative of N-Acetyl-S-(carbamoylethyl)-L-cysteine. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of acrylamide metabolites in biological samples. The deuterium labeling helps in distinguishing it from the non-labeled compound during mass spectrometry analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 involves the incorporation of deuterium atoms into the parent compound, N-Acetyl-S-(carbamoylethyl)-L-cysteine. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and detoxification in biological systems .

Common Reagents and Conditions

Common reagents used in the reactions of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the deuterium labeling .

Major Products Formed

The major products formed from the reactions of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 include various metabolites that are excreted in the urine. These metabolites are used as biomarkers for the exposure to acrylamide, a known carcinogen .

Mechanism of Action

The mechanism of action of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 involves its metabolism and detoxification in the body. The compound is metabolized by cytochrome P450 enzymes to form glycidamide, which is then conjugated with glutathione to produce N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4. This metabolite is excreted in the urine and serves as a biomarker for acrylamide exposure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 lies in its deuterium labeling, which allows for precise quantification and differentiation from non-labeled compounds in mass spectrometry analysis. This makes it an invaluable tool in research studies focused on acrylamide exposure and its health effects .

Properties

Molecular Formula

C8H14N2O4S

Molecular Weight

238.30 g/mol

IUPAC Name

(2R)-2-acetamido-3-(3-amino-1,1,2,2-tetradeuterio-3-oxopropyl)sulfanylpropanoic acid

InChI

InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1/i2D2,3D2

InChI Key

GGBCHNJZQQEQRX-ILLLFLQQSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)N)C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CC(=O)NC(CSCCC(=O)N)C(=O)O

Origin of Product

United States

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